4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 21139-62-8
VCID: VC8412566
InChI: InChI=1S/C10H4Cl4N2/c11-6-2-1-5(3-7(6)12)10-15-8(13)4-9(14)16-10/h1-4H
SMILES: C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)Cl
Molecular Formula: C10H4Cl4N2
Molecular Weight: 294 g/mol

4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

CAS No.: 21139-62-8

Cat. No.: VC8412566

Molecular Formula: C10H4Cl4N2

Molecular Weight: 294 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine - 21139-62-8

Specification

CAS No. 21139-62-8
Molecular Formula C10H4Cl4N2
Molecular Weight 294 g/mol
IUPAC Name 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine
Standard InChI InChI=1S/C10H4Cl4N2/c11-6-2-1-5(3-7(6)12)10-15-8(13)4-9(14)16-10/h1-4H
Standard InChI Key RKDPUBCFQFMCKU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)Cl

Introduction

Structural Characterization and Basic Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions. The 2-position bears a 3,4-dichlorophenyl group, while the 4- and 6-positions are occupied by chlorine atoms (Figure 1) . This arrangement creates a planar, electron-deficient aromatic system conducive to nucleophilic substitution reactions.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₄Cl₄N₂
Molecular Weight (g/mol)294.0
CAS Registry Number21139-62-8
XLogP35
InChI KeyRKDPUBCFQFMCKU-UHFFFAOYSA-N

Spectral and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, related dichloropyrimidines exhibit characteristic UV-Vis absorption peaks near 270–300 nm due to π→π* transitions . Infrared spectra typically show C-Cl stretching vibrations at 550–650 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine likely involves multistep halogenation and cross-coupling reactions. A plausible pathway includes:

  • Pyrimidine Core Formation: Cyclocondensation of 3,4-dichlorobenzaldehyde with urea derivatives under acidic conditions to form the 2-arylpyrimidine scaffold .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) in the presence of a hindered amine base (e.g., Hunig’s base) to introduce chlorine at the 4- and 6-positions .

Table 2: Representative Chlorination Conditions

ParameterValueSource
Chlorinating AgentPOCl₃
CatalystN,N-Dimethylformamide (DMF)
BaseDiisopropylethylamine
Temperature80–110°C
Reaction Time6–24 hours

Process Optimization

Patent literature emphasizes the critical role of base selection in minimizing side reactions. Saturated hindered amines (e.g., triethylamine) improve yields by sequestering HCl generated during chlorination . Solvent systems typically use polar aprotic solvents like dichloromethane or acetonitrile.

Physicochemical and Stability Profiles

Thermal Properties

While direct data for this compound is limited, analogous 4,6-dichloropyrimidines exhibit boiling points of ~350 K under reduced pressure (0.72 bar) . The compound’s melting point is unreported but expected to exceed 150°C based on its high halogen content.

Solubility and Partitioning

The compound’s lipophilicity (XLogP3 = 5) suggests poor aqueous solubility (<1 mg/mL) but high miscibility with organic solvents like DMSO or dichloromethane. This property aligns with its potential as a hydrophobic pharmacophore in drug design.

Pharmacological Relevance

CompoundVEGFR-2 IC₅₀ (nM)EGFR IC₅₀ (nM)Source
Parent Pyrrolopyrimidine128
Dichlorophenyl Analog1815

Antibacterial and Antifungal Activity

Halogenated pyrimidines often exhibit broad-spectrum antimicrobial effects. While specific data for this compound is lacking, chloropyrimidines with similar substitution patterns show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

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